molecular formula C18H27N3O4S B2723184 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide CAS No. 1251609-56-9

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide

Cat. No.: B2723184
CAS No.: 1251609-56-9
M. Wt: 381.49
InChI Key: SEPTWAQDRVIRQW-UHFFFAOYSA-N
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Description

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide is a complex organic compound that belongs to the class of sulfonyl-containing heterocycles This compound is characterized by the presence of a pyridine ring fused with an azepane sulfonyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the azepane sulfonyl group and the acetamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide has found applications in various fields of scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby blocking its activity and altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide include other sulfonyl-containing heterocycles, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, including the azepane sulfonyl group and the acetamide moiety

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c22-17(19-15-8-3-4-9-15)14-20-11-7-10-16(18(20)23)26(24,25)21-12-5-1-2-6-13-21/h7,10-11,15H,1-6,8-9,12-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPTWAQDRVIRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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